molecular formula C14H16ClN5O B6434199 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine CAS No. 1234884-22-0

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Cat. No. B6434199
CAS RN: 1234884-22-0
M. Wt: 305.76 g/mol
InChI Key: WERUPRBICATOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CPMT) is a synthetic molecule that has recently been studied for its potential applications in the fields of medicine and science. CPMT is a small molecule with a molecular weight of 199.6 g/mol, and is composed of a piperazine ring, a chlorophenyl group, and a methyl-1H-1,2,3-triazole-4-carbonyl (MTCC) group. CPMT has been studied for its potential applications in drug design and development, as well as in the fields of biochemistry and physiology.

Scientific Research Applications

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been studied for its potential applications in drug design and development. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been shown to bind to a variety of proteins, including enzymes and receptors, and has been used to study the structure and function of these proteins. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has also been used to study the effects of drugs on a variety of biological systems, including the central nervous system and the cardiovascular system.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is not yet fully understood. However, it is believed that 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine binds to certain proteins in the body, including enzymes and receptors, and modulates their activity. This modulation of protein activity can lead to a variety of physiological effects, depending on the target protein.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been studied for its potential effects on a variety of biochemical and physiological processes. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been shown to modulate the activity of enzymes and receptors, leading to changes in various biochemical and physiological processes. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been shown to affect the activity of enzymes involved in the metabolism of drugs, leading to changes in drug metabolism. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has also been shown to affect the activity of receptors involved in the regulation of the cardiovascular system, leading to changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has several advantages and limitations when used in laboratory experiments. One advantage of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is that it is a small molecule, which makes it easy to handle and manipulate in the laboratory. Another advantage of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is that it is a synthetic molecule, meaning that it can be easily synthesized in the laboratory. However, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine also has some limitations. For example, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is not very stable and can degrade over time, which can limit its use in long-term experiments. Additionally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine research. One potential direction is to further explore its potential applications in drug design and development. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has already been used to study the structure and function of proteins, and further research could lead to the development of more effective drugs. Additionally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine could be used to study the effects of drugs on a variety of biological systems, including the central nervous system and the cardiovascular system. Additionally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine could be used to study the effects of environmental stressors on biochemical and physiological processes. Finally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine could be used to study the effects of various drugs on the immune system, leading to the development of more effective treatments for various diseases.

Synthesis Methods

1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can be synthesized using a variety of methods. One of the most common methods is the reaction of a piperazine derivative with a chlorophenyl group and a methyl-1H-1,2,3-triazole-4-carbonyl (MTCC) group. This reaction can be carried out in a variety of solvents, including ethanol, methanol, and dimethylformamide (DMF). The reaction is usually conducted at room temperature, although higher temperatures can be used for increased yields.

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERUPRBICATOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

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